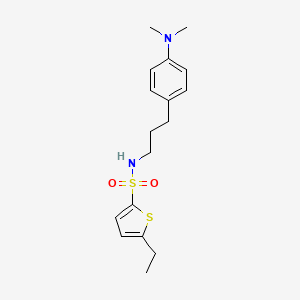

N-(3-(4-(dimethylamino)phenyl)propyl)-5-ethylthiophene-2-sulfonamide

Description

N-(3-(4-(Dimethylamino)phenyl)propyl)-5-ethylthiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with an ethyl group at the 5-position and a sulfonamide moiety at the 2-position. The sulfonamide nitrogen is further linked to a propyl chain terminating in a 4-(dimethylamino)phenyl group. The dimethylamino group enhances solubility in polar solvents, while the ethyl-thiophene moiety contributes to lipophilicity, balancing pharmacokinetic properties.

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-5-ethylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2S2/c1-4-16-11-12-17(22-16)23(20,21)18-13-5-6-14-7-9-15(10-8-14)19(2)3/h7-12,18H,4-6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXLUAFVPSJGLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as hydrogen bonding or ionic interactions

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been involved in various biochemical pathways, including those related to cell signaling, metabolism, and gene expression

Pharmacokinetics

The presence of the dimethylamino group might influence its absorption and distribution due to its potential to form hydrogen bonds. The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins. Further pharmacokinetic studies are needed to understand these properties better.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target identification and understanding of its mode of action, it’s challenging to predict its precise effects. Based on its structure, it might interact with various cellular components, potentially leading to changes in cell function.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules or ions, and temperature

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-5-ethylthiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The presence of the dimethylamino group enhances lipophilicity, potentially improving the compound's ability to cross biological membranes and reach target sites.

Biological Activity Overview

Research indicates that compounds with a thiophene backbone exhibit a range of biological activities, including:

- Anticancer Activity : Thiophene derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Activity : Some derivatives demonstrate significant antibacterial and antifungal properties.

- Anti-inflammatory Effects : Compounds similar to the one have been noted for their ability to reduce inflammation.

Anticancer Activity

A study evaluating various thiophene derivatives, including sulfonamides, found that they could effectively inhibit cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15.2 | Induction of apoptosis |

| This compound | MDA-MB-231 | 12.5 | Cell cycle arrest |

Antimicrobial Activity

Research has shown that thiophene derivatives can exhibit antimicrobial properties comparable to standard antibiotics. For instance, compounds derived from thiophene structures demonstrated effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

| Compound | Bacteria/Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| This compound | Candida albicans | 16 µg/mL |

Anti-inflammatory Activity

Thiophene derivatives have been linked to reduced inflammation through inhibition of pro-inflammatory cytokines. The compound's sulfonamide group may contribute to its anti-inflammatory effects by modulating nitric oxide synthase activity.

Case Studies

-

Case Study on Anticancer Efficacy :

A series of experiments conducted on MCF-7 cells treated with the compound showed a significant reduction in cell viability after 72 hours of exposure, indicating strong antiproliferative effects. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound induces programmed cell death. -

Case Study on Antimicrobial Properties :

In vitro studies assessed the antimicrobial efficacy of various thiophene derivatives against clinical isolates of Escherichia coli. The results indicated that certain modifications to the thiophene structure enhanced antimicrobial potency, suggesting a structure-activity relationship that could guide future drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide derivatives with aromatic and heteroaromatic scaffolds. Below is a comparative analysis with structurally analogous compounds from the literature:

Table 1: Structural and Functional Comparisons

Key Observations :

Core Heterocycle Influence: The thiophene core in the target compound offers distinct electronic properties compared to pyrimidine or quinoline analogs. Thiophene’s lower aromaticity may enhance metabolic stability relative to pyrimidines, which are prone to oxidation . Quinoline-based sulfonamides (e.g., ) often exhibit enhanced binding to hydrophobic enzyme pockets due to their planar structure, whereas the ethyl-thiophene group in the target compound may prioritize moderate lipophilicity .

This contrasts with 4-fluorophenyl groups in pyrimidine analogs (), which are electron-withdrawing and may enhance protein-binding affinity via halogen interactions . The ethyl group on thiophene increases steric bulk compared to smaller substituents (e.g., hydroxymethyl in ), possibly reducing off-target interactions but limiting membrane permeability .

In contrast, rigid linkers (e.g., phosphorylmethyl in ) may restrict binding to specific targets .

Research Findings :

- highlights the crystallographic stability of pyrimidine sulfonamides, suggesting that the target compound’s thiophene core may require tailored formulation to avoid aggregation .

- notes that dimethylamino groups in quinoline derivatives enhance cellular uptake, a property likely shared by the target compound .

Q & A

Q. How can researchers integrate high-throughput screening (HTS) with this compound’s derivative library?

- Methodological Answer :

- Library Synthesis : Generate analogs via parallel synthesis (e.g., varying alkyl chain lengths or sulfonamide substituents) .

- Automated Assays : Use robotic platforms to test compounds against panels of enzymes or cell lines, analyzing data with machine learning algorithms to identify hits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.